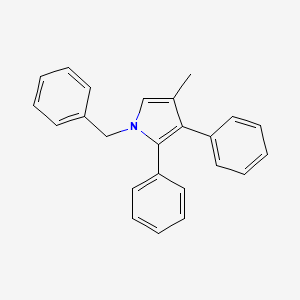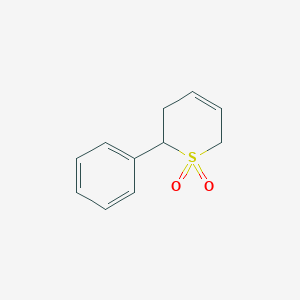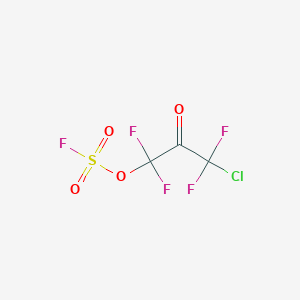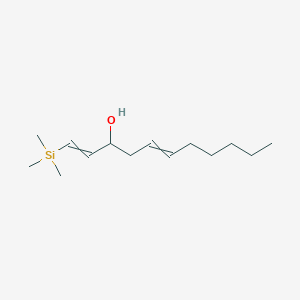![molecular formula C21H40O4 B14312448 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate CAS No. 113818-02-3](/img/structure/B14312448.png)
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound is characterized by its complex structure, which includes multiple carbon chains and ester functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate typically involves esterification reactions. One common method is the reaction between 2-ethylhexanoic acid and 2,2-dimethylpropane-1,3-diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down into the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 2,2-dimethylpropane-1,3-diol.
Reduction: 2-ethylhexanol and 2,2-dimethylpropane-1,3-diol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the formulation of perfumes, flavorings, and as a plasticizer in polymer production.
Mécanisme D'action
The mechanism of action of 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis can lead to various biological effects depending on the specific context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and perfumes.
Butyl propionate: Another ester with applications in the fragrance industry.
Uniqueness
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate is unique due to its complex structure, which includes multiple ester groups and long carbon chains. This complexity can lead to unique chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
113818-02-3 |
|---|---|
Formule moléculaire |
C21H40O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
[3-(2-ethylhexanoyloxy)-2,2-dimethylpropyl] octanoate |
InChI |
InChI=1S/C21H40O4/c1-6-9-11-12-13-15-19(22)24-16-21(4,5)17-25-20(23)18(8-3)14-10-7-2/h18H,6-17H2,1-5H3 |
Clé InChI |
HQIUYXKTLNJCGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC(C)(C)COC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)

![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)

![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)



